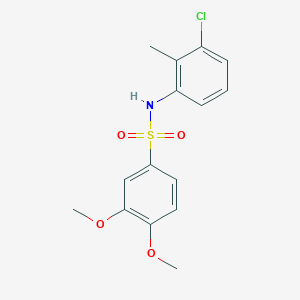
N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound with potential significance in various scientific domains. The compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological activities and importance in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds closely related to this compound involves several steps, including the use of sulfonamide moieties. These processes often aim at optimizing the functional and pharmacological properties of the sulfonamides for potential therapeutic applications. The synthesis of sulfonamide derivatives is usually tailored to enhance their solubility, stability, and bioactivity (J. Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including this compound, has been the subject of detailed investigations. Studies often focus on the crystal structure to understand the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. These analyses include the use of X-ray diffraction and computational modeling to elucidate the compound's geometric and electronic structures, providing insights into its chemical behavior (K. Shakuntala et al., 2017).
Chemical Reactions and Properties
Sulfonamides, including this compound, undergo various chemical reactions that are crucial for their functionalization and application. These reactions can modify the sulfonamide moiety, leading to derivatives with enhanced properties or specific biological activities. The reactivity of sulfonamides is influenced by the nature of the substituents on the aromatic rings, which can affect the compound's electron distribution and overall chemical stability (L. Rublova et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are critical for its application in various fields. These properties are determined by the molecular structure and the nature of the substituents on the benzene rings. Solubility, in particular, is a key factor in the pharmacological effectiveness of sulfonamide derivatives, influencing their bioavailability and therapeutic potential (A. Nikonov et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as reactivity, acidity, and potential for forming hydrogen bonds, are influenced by their molecular structure. Studies on this compound and similar compounds focus on understanding these properties to predict their behavior in chemical reactions and biological systems. The presence of the sulfonamide group, in particular, imparts unique chemical characteristics that are leveraged in designing compounds with desired activities (M. Karakaya et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)11-7-8-14(20-2)15(9-11)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTHSRFRYONWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640143.png)
![2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640157.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5640167.png)
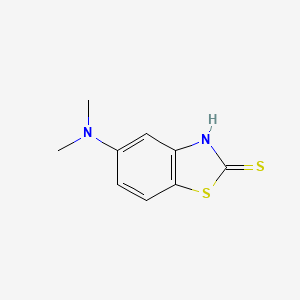
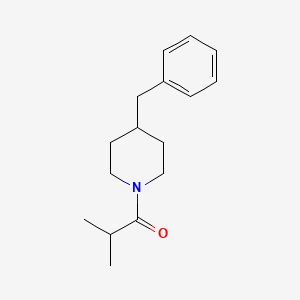
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5640180.png)
![4-[(dimethylamino)(2-fluorophenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5640189.png)
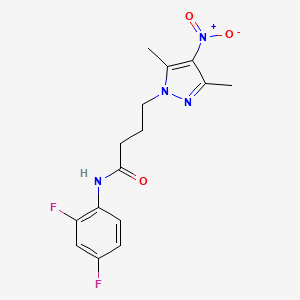

![3-[(2-ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5640204.png)

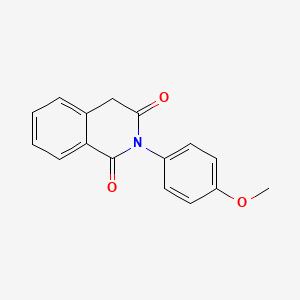
![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)
![ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5640224.png)